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Compound of Interest

Compound Name: 1,5-Diacetylindoline

Cat. No.: B094150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5-
diacetylindoline from indoline. The synthesis is a two-step process involving an initial N-

acetylation of the indoline nitrogen, followed by a Friedel-Crafts acylation to introduce a second

acetyl group at the C5 position of the benzene ring. This document outlines detailed

experimental protocols, presents quantitative data in a structured format, and includes

diagrams to illustrate the reaction pathways and workflows.

Overview of the Synthetic Pathway
The conversion of indoline to 1,5-diacetylindoline is achieved in two sequential reaction steps:

N-Acetylation of Indoline: The secondary amine of the indoline ring is first protected by

acetylation to form 1-acetylindoline. This step is crucial as it deactivates the nitrogen,

preventing it from interfering with the subsequent electrophilic aromatic substitution and

directing the second acylation to the benzene ring.

Friedel-Crafts Acylation of 1-Acetylindoline: The 1-acetylindoline intermediate undergoes a

Friedel-Crafts acylation to introduce an acetyl group onto the aromatic ring. The N-acetyl

group is an ortho-, para-director; however, due to steric hindrance at the C7 position, the

acylation predominantly occurs at the C5 position.

Logical Workflow for the Synthesis of 1,5-Diacetylindoline
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Caption: Overall workflow for the two-step synthesis of 1,5-diacetylindoline from indoline.

Experimental Protocols
Step 1: Synthesis of 1-Acetylindoline (N-Acetylation)
This procedure details the N-acetylation of indoline using acetic anhydride.

Reaction Scheme:

Indoline + Acetic Anhydride → 1-Acetylindoline + Acetic Acid

Materials:

Indoline

Acetic Anhydride

Anhydrous Sodium Acetate

Ether

2N Sulfuric Acid

2N Sodium Hydroxide solution

Anhydrous Sodium Sulfate

Procedure:

A mixture of indoline (2 g), acetic anhydride (5 mL), and anhydrous sodium acetate (1 g) is

refluxed for 3 hours.[1]
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After cooling, the solvent is removed under reduced pressure.

The residue is extracted with ether (3 x 15 mL).

The combined ether extracts are washed with 2N sulfuric acid solution (3 x 10 mL).

The aqueous acidic layer is basified with a 2N sodium hydroxide solution (40 mL) and re-

extracted with ether (3 x 20 mL).

The final ether extract is dried over anhydrous sodium sulfate and the solvent is evaporated.

The resulting 1-acetylindoline is purified by distillation at 140-145 °C under 14 mmHg

pressure.

Quantitative Data for N-Acetylation of Indoline

Parameter Value Reference

Reactants

Indoline 2 g [1]

Acetic Anhydride 5 mL [1]

Anhydrous Sodium Acetate 1 g [1]

Reaction Conditions

Temperature Reflux [1]

Time 3 hours [1]

Product

1-Acetylindoline Yield 1.63 g (60%) [1]

Purification Method
Distillation (140-145°C / 14

mmHg)
[1]

Step 2: Synthesis of 1,5-Diacetylindoline (Friedel-Crafts
Acylation)
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This protocol describes the C5-acylation of 1-acetylindoline using acetyl chloride and aluminum

chloride as the Lewis acid catalyst.

Reaction Scheme:

1-Acetylindoline + Acetyl Chloride --(AlCl₃)--> 1,5-Diacetylindoline

Materials:

1-Acetylindoline

Anhydrous Aluminum Chloride (AlCl₃)

Acetyl Chloride

Dichloromethane (CH₂Cl₂)

Ice

Concentrated Hydrochloric Acid (HCl)

Procedure:

In a flask equipped with an addition funnel and a reflux condenser, add anhydrous aluminum

chloride (0.055 mol, 1.1 equiv) and 20 mL of dichloromethane.

Cool the mixture to 0°C in an ice/water bath.

Add a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of dichloromethane

dropwise to the aluminum chloride suspension over 10 minutes.

Following the addition of acetyl chloride, add a solution of 1-acetylindoline (0.050 mol) in 10

mL of dichloromethane dropwise over 10-15 minutes, maintaining the temperature at 0°C.

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at

room temperature for an additional 15 minutes.
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Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of

crushed ice and 15 mL of concentrated HCl, with stirring.

Transfer the mixture to a separatory funnel and collect the organic layer.

Extract the aqueous layer with 20 mL of dichloromethane.

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate

solution, and finally with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure.

The crude 1,5-diacetylindoline can be purified by column chromatography on silica gel or

by recrystallization.

Quantitative Data for Friedel-Crafts Acylation of 1-Acetylindoline
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Parameter Value Reference

Reactants

1-Acetylindoline 0.050 mol

Anhydrous Aluminum Chloride 0.055 mol (1.1 equiv)

Acetyl Chloride 0.055 mol (1.1 equiv)

Dichloromethane ~40 mL

Reaction Conditions

Temperature 0°C to room temperature

Time ~40 minutes

Product

1,5-Diacetylindoline Yield
Not explicitly stated, but

generally moderate to good

Purification Method
Column chromatography or

recrystallization

Reaction Mechanisms
The synthesis of 1,5-diacetylindoline proceeds through two well-established reaction

mechanisms: nucleophilic acyl substitution for the N-acetylation and electrophilic aromatic

substitution for the Friedel-Crafts acylation.

N-Acetylation of Indoline
The N-acetylation of indoline is a nucleophilic acyl substitution reaction. The lone pair of

electrons on the nitrogen atom of indoline acts as a nucleophile, attacking the electrophilic

carbonyl carbon of acetic anhydride. This is followed by the elimination of an acetate ion as a

leaving group to form the N-acetylated product. The presence of a base like sodium acetate

can facilitate the reaction by deprotonating the indoline nitrogen, increasing its nucleophilicity.

Mechanism of N-Acetylation
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Step 1: Nucleophilic Attack Step 2: Elimination of Leaving Group

Indoline (Nucleophile)

Acetic Anhydride (Electrophile)

attacks carbonyl carbon

Tetrahedral Intermediate

forms

Tetrahedral Intermediate

1-Acetylindoline

collapses

Acetate (Leaving Group)

eliminates

Click to download full resolution via product page

Caption: Mechanism of N-acetylation of indoline with acetic anhydride.

Friedel-Crafts Acylation of 1-Acetylindoline
The Friedel-Crafts acylation of 1-acetylindoline is an electrophilic aromatic substitution reaction.

The first step involves the formation of a highly electrophilic acylium ion from the reaction of

acetyl chloride with the Lewis acid catalyst, aluminum chloride. The electron-rich aromatic ring

of 1-acetylindoline then attacks the acylium ion, forming a resonance-stabilized carbocation

intermediate (a sigma complex). Finally, a proton is lost from the ring, restoring aromaticity and

yielding the 1,5-diacetylindoline product.

Mechanism of Friedel-Crafts Acylation
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Step 1: Formation of Acylium Ion Step 2: Electrophilic Attack Step 3: Deprotonation

Acetyl Chloride
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Caption: Mechanism of Friedel-Crafts acylation of 1-acetylindoline.

Purification and Characterization
The final product, 1,5-diacetylindoline, can be purified using standard laboratory techniques.

Column chromatography using silica gel is a common method for separating the desired

product from any unreacted starting materials or side products. The choice of eluent will

depend on the polarity of the compounds, but a mixture of hexanes and ethyl acetate is often a

good starting point. Recrystallization from a suitable solvent system can also be employed to

obtain a highly pure product.

Characterization of the final product should be performed to confirm its identity and purity.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared

(IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural elucidation. The

melting point of the purified solid can also serve as an indicator of purity.

Safety Considerations
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Indoline: Indoline is harmful if swallowed and may cause skin and eye irritation. Handle with

appropriate personal protective equipment (PPE), including gloves and safety glasses.

Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. It reacts violently with

water. All manipulations should be carried out in a well-ventilated fume hood.

Acetyl Chloride: Acetyl chloride is highly flammable, corrosive, and reacts violently with

water. It is also a lachrymator. Strict anhydrous conditions are necessary, and it should be

handled with extreme care in a fume hood.

Aluminum Chloride (Anhydrous): Anhydrous aluminum chloride is a corrosive solid that

reacts violently with water, releasing toxic HCl gas. It should be handled in a dry

environment, and appropriate respiratory protection should be considered.

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All work

should be performed in a fume hood.

Concentrated Hydrochloric Acid: Concentrated HCl is highly corrosive and causes severe

burns. Handle with appropriate PPE.

It is imperative that all researchers consult the Safety Data Sheets (SDS) for each reagent

before commencing any experimental work and adhere to all institutional safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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